N-[1-(aminomethyl)propyl]-N,N-dimethylamine
Overview
Description
Synthesis Analysis
The synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine-related compounds involves reactions such as the generally applicable synthesis involving aromatic methyl ketones with paraformaldehyde and dimethylamine in dimethylformamide, as demonstrated by Girreser, Heber, and Schuett (1998) (Girreser, Heber, & Schuett, 1998). This method highlights the flexibility in synthesizing dimethylaminomethyl compounds under controlled conditions.
Molecular Structure Analysis
The molecular structure and conformation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and its derivatives have been studied through methods like X-ray crystallography. Hudson et al. (1987) have determined the structures of certain derivatives, noting the presence of intramolecular hydrogen bonds and the conformational flexibility of these molecules, which is crucial for their interaction with biological targets and other molecules (Hudson, Kuroda, Denny, & Neidle, 1987).
Chemical Reactions and Properties
The reactivity of N-[1-(aminomethyl)propyl]-N,N-dimethylamine compounds involves regioselective transformations and functionalizations. Cai et al. (2007) discussed the regioselective olefination of substituted N,N-dimethylbenzylamines by tuning the acidity of reaction conditions, demonstrating the potential for creating a variety of functionalized products under specific conditions (Cai, Fu, Li, Wan, & Shi, 2007).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are key to understanding their behavior in various environments. Studies by authors like Lyakhov et al. (2008) on derivatives of tetrazoles provide insight into the geometric and intermolecular interactions that influence these physical properties (Lyakhov, Vorobiov, Ivashkevich, & Gaponik, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for the application of N-[1-(aminomethyl)propyl]-N,N-dimethylamine derivatives in various fields. Research such as that by Jarkas et al. (2008) on the synthesis and evaluation of halogenated derivatives for serotonin transporter ligands highlights the importance of understanding these chemical properties for therapeutic applications (Jarkas, Voll, Williams, Votaw, Owens, & Goodman, 2008).
Safety And Hazards
properties
IUPAC Name |
2-N,2-N-dimethylbutane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-6(5-7)8(2)3/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMUENUCKRLOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339891 | |
Record name | N~2~,N~2~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminomethyl)propyl]-N,N-dimethylamine | |
CAS RN |
19764-59-1 | |
Record name | N2,N2-Dimethyl-1,2-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19764-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~,N~2~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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